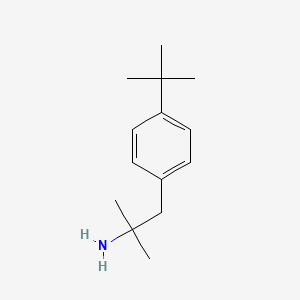
Methyl5-(pyrrolidin-2-yl)thiophene-3-carboxylatehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-(pyrrolidin-2-yl)thiophene-3-carboxylate hydrochloride is a chemical compound that features a pyrrolidine ring attached to a thiophene ring, with a carboxylate ester group and a hydrochloride salt
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(pyrrolidin-2-yl)thiophene-3-carboxylate hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors.
Attachment to the Thiophene Ring: The pyrrolidine ring is then attached to a thiophene ring through a series of reactions that may involve halogenation and subsequent nucleophilic substitution.
Esterification: The carboxylate group is introduced through esterification reactions, typically involving the reaction of a carboxylic acid with methanol in the presence of an acid catalyst.
Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The pyrrolidine and thiophene rings can undergo various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation may involve alkyl halides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or alkylated derivatives.
科学研究应用
Methyl 5-(pyrrolidin-2-yl)thiophene-3-carboxylate hydrochloride has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific biological pathways.
Material Science: Its properties may be exploited in the development of novel materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
作用机制
The mechanism of action of methyl 5-(pyrrolidin-2-yl)thiophene-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins or enzymes, potentially inhibiting their activity or altering their function. The thiophene ring may also play a role in binding to specific receptors or other biomolecules, influencing various cellular pathways.
相似化合物的比较
Similar Compounds
Pyrrolidine-2-one: A structurally similar compound with a lactam ring.
Thiophene-3-carboxylate: A compound featuring a thiophene ring with a carboxylate group.
Uniqueness
Methyl 5-(pyrrolidin-2-yl)thiophene-3-carboxylate hydrochloride is unique due to the combination of the pyrrolidine and thiophene rings, along with the ester and hydrochloride functionalities. This unique structure imparts specific chemical and biological properties that are not found in the individual components or other similar compounds.
属性
分子式 |
C10H14ClNO2S |
|---|---|
分子量 |
247.74 g/mol |
IUPAC 名称 |
methyl 5-pyrrolidin-2-ylthiophene-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H13NO2S.ClH/c1-13-10(12)7-5-9(14-6-7)8-3-2-4-11-8;/h5-6,8,11H,2-4H2,1H3;1H |
InChI 键 |
UNXNSCLDNBDQSQ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CSC(=C1)C2CCCN2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


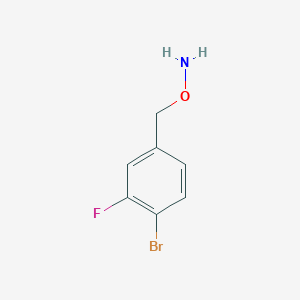

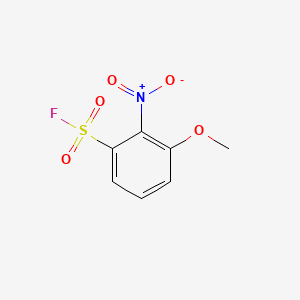
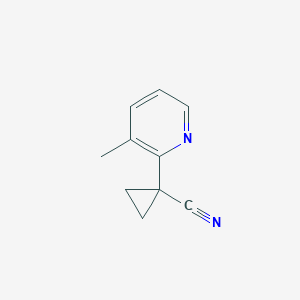
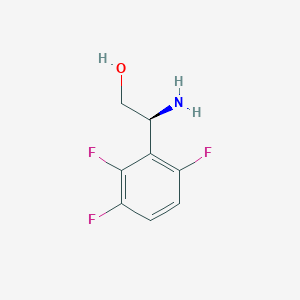
![2'-[(tert-butoxy)carbonyl]-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylicacid](/img/structure/B13606335.png)


![3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride](/img/structure/B13606344.png)
